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Compound of Interest

Compound Name: YKL-06-061

Cat. No.: B15602663

Technical Support Center: YKL-06-061

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying
and mitigating off-target effects of YKL-06-061, a potent and selective inhibitor of Salt-Inducible
Kinases (SIKs).

Frequently Asked Questions (FAQSs)
Q1: What are the primary on-targets of YKL-06-0617

Al: YKL-06-061 is a second-generation, potent, and selective inhibitor of the Salt-Inducible
Kinase (SIK) family, with the following reported IC50 values:

e SIK1: 6.56 nM[L][2][2][4][5]
e SIK2: 1.77 nM[L][2][3][4][5]
e SIK3: 20.5 nM[1][2][3][4][5]

Its on-target activity has been demonstrated to induce antitumor effects in pancreatic cancer
and to prevent seizures in mouse models.[6][7]

Q2: What are the known off-targets of YKL-06-061?
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A2: While YKL-06-061 is highly selective for SIKs, kinome profiling has identified several
potential off-target kinases. It is crucial to consider these when interpreting experimental
results. The extent of inhibition of these off-targets may be concentration-dependent. For a
detailed summary of on- and off-target binding data, please refer to the data tables below.

Q3: My experimental results are inconsistent or unexpected. Could off-target effects be the
cause?

A3: Inconsistent or unexpected results can indeed be a consequence of off-target effects.[8]
Off-target binding can lead to the modulation of unintended signaling pathways, resulting in
unforeseen phenotypic outcomes.[9] It is recommended to perform experiments to de-risk this
possibility, such as using a structurally distinct SIK inhibitor to see if the same phenotype is
observed or employing genetic knockdown of the intended SIK target.

Q4: How can | be sure that the observed phenotype in my experiment is due to SIK inhibition
and not an off-target effect?

A4: To confirm that your observed phenotype is due to on-target SIK inhibition, a multi-pronged
approach is recommended:

o Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down the specific
SIK isoform (SIK1, SIK2, or SIK3) you believe is responsible for the phenotype.[10] If the
genetic knockdown recapitulates the phenotype observed with YKL-06-061 treatment, it
strongly suggests an on-target effect.

e Rescue Experiments: In a system where you have knocked down the target SIK,
overexpressing a version of the SIK that is resistant to YKL-06-061 should reverse the
observed phenotype.[10]

e Use of Structurally Unrelated Inhibitors: If another SIK inhibitor with a different chemical
scaffold produces the same phenotype, it is more likely that the effect is on-target.
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Issue Potential Cause

Recommended Action

High levels of cytotoxicity _ o
) Off-target kinase inhibition
observed at effective ) o
) leading to cellular toxicity.[8]
concentrations.

1. Perform a kinome-wide
selectivity screen to identify
unintended kinase targets at
your working concentration. 2.
Test YKL-06-061 at a lower
concentration. 3. Compare the
cytotoxic effects with a
structurally different SIK
inhibitor.

The observed phenotype does

not match the known The phenotype may be driven
consequences of SIK by an off-target effect.
inhibition.

1. Conduct a Cellular Thermal
Shift Assay (CETSA) to
confirm target engagement of
SIKs at your experimental
concentration. 2. Perform
genetic knockdown (e.g.,
CRISPR/Cas9) of the intended
SIK target to see if the
phenotype is replicated.[10]

Off-target inhibition or
Activation of unexpected activation of other kinases, or
signaling pathways. activation of compensatory

signaling pathways.[9]

1. Use proteomic or
phosphoproteomic approaches
to map the global changes in
protein expression and
phosphorylation upon
treatment with YKL-06-061. 2.
Investigate known off-targets
of YKL-06-061 to see if they
are involved in the activated

pathway.

Data Presentation

Table 1: On-Target and Off-Target Inhibitory Activity of YKL-06-061
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Target IC50 (nM) Reference
On-Targets

SIK1 6.56 [LI[21[3]14]15]
SIK2 1.77 [LI2]03][4105]
SIK3 20.5 [LI213][4105]

Known Off-Targets

FRK 1.1 [2][11]
CSF1R 9.66 [2]
p38a 10.1 [2]
p38p 9.64 [2]
EphB1 16.4 [2]
TNK2 10.5 [2]
KIT 153 [2]
Src 58.8 [2]
BRK 24.1 [2]
PDGFRpB 103 (2]
NLK 132 [2]

This data is compiled from in vitro biochemical assays and may not fully represent the activity
in a cellular context.

Experimental Protocols
Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of YKL-06-061 against a broad panel of kinases
to identify both on- and off-targets.

Methodology:
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o Compound Preparation: Prepare a stock solution of YKL-06-061 (e.g., 10 mM in DMSO).
Serially dilute the compound to generate a range of concentrations for IC50 determination.

e Assay Plate Preparation: In a suitable multi-well plate (e.g., 384-well), add the recombinant
kinase, its specific substrate, and ATP.

o Compound Addition: Add the diluted YKL-06-061 or a vehicle control (e.g., DMSO) to the
wells.

e Reaction Incubation: Incubate the plate at the optimal temperature for the kinase reaction
(e.g., 30°C) for a predetermined time.

o Detection: Stop the reaction and measure the kinase activity using a suitable detection
method (e.g., luminescence, fluorescence, or radioactivity).

» Data Analysis: Calculate the percent inhibition for each concentration of YKL-06-061 and
determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of YKL-06-061 with its target (SIKs) and potential off-
targets in a cellular environment.[12][13][14][15]

Methodology:

o Cell Treatment: Treat intact cells with YKL-06-061 at the desired concentration or a vehicle
control for a specified time.

e Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period
(e.g., 3 minutes).

» Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein
fraction from the aggregated, denatured proteins.

o Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the
target protein (and potential off-targets) remaining in the soluble fraction using Western
blotting or mass spectrometry.
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o Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the
melting curve to a higher temperature in the presence of YKL-06-061 indicates target
engagement.

Protocol 3: CRISPR/Cas9-Mediated Knockdown for On-
Target Validation

Objective: To validate that an observed phenotype is a result of on-target inhibition of a specific
SIK by genetically removing the target protein.

Methodology:

¢ gRNA Design and Cloning: Design and clone guide RNAs (gRNASs) specific to the gene
encoding the SIK of interest into a Cas9-expressing vector.

o Cell Transfection/Transduction: Introduce the Cas9/gRNA vector into the cells of interest
using an appropriate method (e.qg., lipid-based transfection or lentiviral transduction).

¢ Selection and Validation of Knockdown: Select for successfully transfected/transduced cells
and validate the knockdown of the target SIK protein by Western blotting or gPCR.

o Phenotypic Assay: Treat the SIK-knockdown cells and control cells (e.g., expressing a non-
targeting gRNA) with YKL-06-061.

o Data Analysis: Compare the phenotype of the SIK-knockdown cells to the phenotype of
control cells treated with YKL-06-061. If the phenotype is the same, it provides strong
evidence for an on-target effect.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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